molecular formula C8H14ClN3 B2654629 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride CAS No. 2445793-65-5

1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B2654629
CAS No.: 2445793-65-5
M. Wt: 187.67
InChI Key: BWDNJGQTFOYJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole Scaffolds in Academic Research

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological potential. First synthesized by Ludwig Knorr in 1883 via the condensation of acetylacetone with phenylhydrazine, pyrazole derivatives gained prominence in the mid-20th century with the discovery of antipyretic and analgesic properties in compounds such as antipyrine. Over the past decade, pyrazole-based molecules have become central to drug discovery, evidenced by their incorporation into 33 approved therapeutics as of 2023.

The scaffold’s popularity stems from its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which enhance binding affinity to biological targets. For example, the pyrazole moiety in ibrutinib facilitates interactions with Bruton’s tyrosine kinase (BTK), enabling its use in treating B-cell malignancies. Similarly, sildenafil’s pyrazole core contributes to selective inhibition of phosphodiesterase-5, revolutionizing erectile dysfunction therapy. Structural modifications at the N1, C3, and C5 positions of pyrazole have yielded diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Selected FDA-Approved Pyrazole-Based Drugs and Their Therapeutic Applications

Drug Name Target/Mechanism Therapeutic Use Year Approved
Ibrutinib Bruton’s tyrosine kinase inhibitor B-cell malignancies 2013
Sildenafil Phosphodiesterase-5 inhibitor Erectile dysfunction 1998
Celecoxib Cyclooxygenase-2 (COX-2) inhibitor Anti-inflammatory 1998
Apixaban Factor Xa inhibitor Anticoagulation 2012
Riociguat Soluble guanylate cyclase activator Pulmonary hypertension 2013

Recent advances in synthetic methodologies, such as transition-metal-catalyzed reactions and multicomponent one-pot processes, have expanded access to novel pyrazole derivatives. For instance, the Knorr pyrazole synthesis remains a cornerstone for generating 1,3,5-trisubstituted variants, while photoredox catalysis enables C–H functionalization at previously inaccessible positions. These innovations have propelled pyrazole chemistry into new domains, including neurodegenerative disease research, where derivatives show promise as tau protein aggregation inhibitors.

Evolution of Pyrrolidinyl-Pyrazole Chemistry

The integration of pyrrolidine—a saturated five-membered amine ring—into pyrazole scaffolds represents a strategic advancement in heterocyclic chemistry. Pyrrolidine’s conformational flexibility and ability to enhance solubility and bioavailability have made it a favored substituent in drug design. Early work in the 1990s focused on appending pyrrolidine to pyrazole via N-alkylation or C–H activation, yielding compounds with improved pharmacokinetic profiles.

A pivotal development emerged in the 2010s with the synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole derivatives. These compounds leverage pyrrolidine’s secondary amine for hydrogen bonding and its non-planar structure to modulate steric interactions. For example, Ji et al. (2015) demonstrated that 5-(pyrrolidin-3-yl) substitution enhances binding to kinase ATP pockets by mimicking adenine’s hydrogen-bonding pattern. This approach underpins drugs like axitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor.

Table 2: Synthetic Strategies for Pyrrolidinyl-Pyrazole Derivatives

Method Key Reagents/Conditions Regioselectivity Control Yield Range (%)
Cyclocondensation Hydrazines + 1,3-dicarbonyls pH-dependent tautomerism 50–85
Cycloaddition Nitrile imines + alkynes Dipolarophile electronic effects 60–90
Transition-metal catalysis Pd-catalyzed C–H arylation Directing group optimization 45–78
Post-functionalization Buchwald-Hartwig amination Steric hindrance mitigation 65–92

Recent efforts have focused on regioselective functionalization. Yoon’s two-step protocol (2015) for 5-aminopyrazoles involves Claisen condensation of esters to form β-ketonitrile intermediates, followed by hydrazine cyclization. This method achieves >75% regioselectivity for pyrrolidinyl substitution at C5 under neutral conditions. Computational studies reveal that electron-donating groups on pyrrolidine stabilize transition states during cyclization, favoring 1,5-disubstituted products.

Research Significance of 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride

This compound exemplifies the convergence of pyrazole and pyrrolidine pharmacophores. The methyl group at N1 enhances metabolic stability by reducing oxidative deamination, while the pyrrolidin-3-yl moiety at C5 introduces a chiral center capable of enantioselective target engagement. Protonation of the pyrrolidine nitrogen in the hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies.

Structural Analysis

  • Molecular Formula : C₉H₁₄N₃Cl
  • Key Features :
    • N1-Methyl group: Shields the pyrazole ring from cytochrome P450-mediated oxidation.
    • Pyrrolidin-3-yl substituent: Adopts a chair-like conformation, positioning the amine for salt bridge formation with aspartate/glutamate residues.
    • Hydrochloride counterion: Lowers logP by 0.7 units compared to the free base, enhancing bioavailability.

Although direct biological data for this compound remain unpublished, structural analogs demonstrate potent kinase inhibition. For instance, 5-(pyrrolidin-3-yl)-1H-pyrazole derivatives exhibit IC₅₀ values <10 nM against JAK2 and CDK4/6, targets relevant to oncology and immunology. The methyl group’s electron-donating effect further stabilizes charge-transfer complexes with aromatic amino acids in catalytic pockets.

Table 3: Comparative Properties of Pyrrolidinyl-Pyrazole Derivatives

Compound logP (Free Base) Solubility (mg/mL) Kinase Inhibition (IC₅₀)
1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole 1.2 12.4 (pH 7.4) N/A
Axitinib 2.8 0.5 VEGFR2: 0.1 nM
Ruxolitinib 1.9 3.2 JAK1/2: 2.8 nM

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDNJGQTFOYJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or pyrrolidinyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Discovery
The compound is recognized as a promising lead in drug discovery due to its structural features that may influence biological activity. Its unique substitution pattern on the pyrazole ring enhances its binding affinity to various biological targets, making it an attractive candidate for further pharmacological studies .

Sigma-1 Receptor Ligands
Research has shown that derivatives of pyrazole compounds, including 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, can act as selective sigma-1 receptor antagonists. These compounds have demonstrated potent antinociceptive properties in various pain models, suggesting their potential for developing analgesic medications . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can enhance receptor affinity and selectivity .

Biological Activities

Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory activities. Studies have reported that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that certain pyrazole derivatives show activity against a range of pathogens, including bacteria and fungi . For instance, studies have demonstrated that specific derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential in treating infections .

Case Study 1: Sigma-1 Receptor Antagonism

A study focused on the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that compounds with similar structures to this compound exhibited significant sigma-1 receptor antagonism. The most selective derivative showed promising antinociceptive activity in animal models, indicating its potential use in pain management therapies .

Case Study 2: Anti-inflammatory Activity

Research conducted by Bandgar et al. synthesized several pyrazole derivatives that demonstrated effective inhibition of inflammatory mediators in vitro. Among these compounds, those structurally related to this compound showed the highest activity against IL-6 and TNF-α, supporting their application in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness Reference
Sigma-1 ReceptorThis compoundPotent antagonist with analgesic properties
Anti-inflammatoryVarious pyrazole derivativesSignificant inhibition of IL-6 and TNF-α
AntimicrobialPyrazole derivativesEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Positional Isomers: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl Substitution

Compound : 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

  • Molecular Formula : C₈H₁₃N₃·HCl (identical to the target compound) .
  • Key Difference : The pyrrolidine ring is attached at the 2-position instead of the 3-position.
  • For example, the 3-position substitution may allow better hydrogen bonding in receptor pockets compared to the 2-position isomer.

Ring Size Variation: Piperidine vs. Pyrrolidine Derivatives

Compound : 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride

  • Molecular Formula : C₁₃H₁₇ClN₄O .
  • Key Differences :
    • Six-membered piperidine ring (vs. five-membered pyrrolidine).
    • Indazole core (vs. pyrazole), introducing an additional fused benzene ring.
  • Impact : The larger piperidine ring increases molecular weight (292.75 g/mol) and may reduce metabolic clearance rates. The indazole scaffold enhances aromatic interactions in medicinal chemistry contexts .

Functional Group Variations: Boronic Ester Derivatives

Compound : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Molecular Formula : C₁₀H₁₇BN₂O₂ .
  • Key Difference : A boronic ester group replaces the pyrrolidine substituent.
  • Application : Boronic esters are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. This functional group diverges from the target compound’s biological focus, highlighting its role in synthetic chemistry instead .

Structural Complexity: Indazole-Based Derivatives

Compound : A-674563 hydrochloride

  • Molecular Formula : C₂₂H₂₂N₄O·HCl (free base: 358.44 g/mol) .
  • Key Differences :
    • Indazole core with a trifluoromethyl group and benzyl substituents.
    • Extended aromatic system.
  • Impact : The larger structure may improve target affinity in kinase inhibition but reduce solubility compared to simpler pyrrolidine-pyrazole analogs .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key Applications/Properties References
1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole HCl C₈H₁₃N₃·HCl 194.67 Pyrrolidin-3-yl, basic N-atom Discontinued; limited studies
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole HCl C₈H₁₃N₃·HCl 194.67 Pyrrolidin-2-yl, positional isomer Structural isomerism studies
1-Methyl-5-(piperidin-4-yloxy)-1H-indazole HCl C₁₃H₁₇ClN₄O 292.75 Piperidine, indazole core Kinase inhibition candidates
1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₇BN₂O₂ 208.06 Boronic ester Suzuki coupling intermediates

Key Observations :

  • Solubility : Pyrrolidine derivatives generally exhibit higher aqueous solubility than indazole or boronic ester analogs due to protonatable amine groups.
  • Bioactivity : Piperazine and piperidine derivatives (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl) show anti-mycobacterial activity, suggesting that nitrogen-rich substituents enhance biological targeting .
  • Synthetic Utility : Boronic ester derivatives are prioritized for coupling reactions, whereas pyrrolidine-pyrazole compounds may serve as scaffolds for drug discovery .

Biological Activity

1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H13N3·HCl
  • Molecular Weight : Approximately 188 Da
  • Structural Features : The compound features a pyrazole ring substituted with a methyl group and a pyrrolidine moiety, which may enhance its solubility and bioavailability, making it a candidate for drug development.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential utility in treating inflammatory diseases .

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). Studies have shown that it can induce cytotoxicity in these cells, especially when used in combination with doxorubicin, demonstrating a synergistic effect that enhances therapeutic outcomes .

3. Neuropharmacological Effects

This compound has shown promise in neuropharmacology, with potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may modulate neuronal activity, although specific pathways remain to be fully elucidated .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways or cancer progression, thereby modulating their activity. For instance, it can inhibit enzymes that play critical roles in the inflammatory response or cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and NO production
AnticancerCytotoxicity in MCF-7 and MDA-MB-231 cell lines
NeuropharmacologicalModulation of neuronal activity

Case Study: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability in both MCF-7 and MDA-MB-231 lines. The combination treatment with doxorubicin resulted in enhanced apoptosis rates, indicating a potential strategy for improving treatment efficacy in resistant cancer types.

Q & A

What are the established synthetic methodologies for 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

Classification : Basic
Answer :
The synthesis of pyrazole derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a robust method for introducing aldehyde groups to pyrazole cores, as demonstrated in the synthesis of structurally similar 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes . Optimizing reaction conditions (e.g., temperature, stoichiometry of reagents, and solvent polarity) can enhance yield and purity. Additionally, esterification or amidation steps, such as those described for ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate, may be adapted for introducing the pyrrolidine moiety . Post-synthetic purification via recrystallization or chromatography is critical, as highlighted in protocols for pyrazole-based pharmaceuticals .

How do computational approaches like density-functional theory (DFT) aid in understanding the electronic properties of this compound?

Classification : Advanced
Answer :
DFT calculations enable precise modeling of electronic structure, including charge distribution, frontier molecular orbitals, and correlation energy. For instance, the Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, provides insights into electron density and local kinetic energy, which are essential for predicting reactivity and intermolecular interactions . Applying these methods to this compound could elucidate its nucleophilic/electrophilic sites, aiding in rational drug design or catalyst development. Software packages like Gaussian or ORCA are typically employed, with basis sets tailored to the compound’s heteroatoms (N, Cl) .

What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Classification : Basic
Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are indispensable for confirming structural integrity. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives show distinct peaks for aromatic protons (δ 6.6–7.8 ppm) and ester groups (δ 4.1–4.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry verifies molecular weight, as demonstrated for pyrazole-based inhibitors (e.g., m/z 450.2 for a related compound) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures purity (>98%), as standard in pharmaceutical analysis .

What is the role of the pyrrolidine moiety in modulating the compound's pharmacokinetic properties or target binding affinity?

Classification : Advanced
Answer :
The pyrrolidine substituent enhances solubility via its basic nitrogen, which can form hydrochloride salts, improving bioavailability. In Factor Xa inhibitors, similar substituents increase selectivity by fitting into hydrophobic enzyme pockets while reducing plasma protein binding . For example, razaxaban’s dimethylaminomethyl group improved permeability and free fraction in human plasma, a strategy applicable to pyrrolidine-containing analogs . Computational docking studies or surface plasmon resonance (SPR) assays can further validate binding interactions.

How can hydrogen bonding interactions influence the solid-state structure and stability of this hydrochloride salt?

Classification : Advanced
Answer :
Hydrogen bonding governs crystal packing and stability. Graph set analysis, as proposed by Etter, categorizes interactions (e.g., N–H···Cl or O–H···N bonds) into discrete patterns (chains, rings) . For hydrochloride salts, the chloride ion often acts as a hydrogen bond acceptor, forming robust networks with NH groups from pyrrolidine or pyrazole. Single-crystal X-ray diffraction (SCXRD) is critical for mapping these interactions, while thermal gravimetric analysis (TGA) assesses stability under heating .

What are the key considerations for handling and storing this compound to ensure stability in experimental settings?

Classification : Basic
Answer :

  • Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis or decomposition, as recommended for hygroscopic hydrochloride salts .
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) to avoid oxidation. Personal protective equipment (PPE) like nitrile gloves and goggles is mandatory, given the irritant nature of pyrazole derivatives .
  • Waste Disposal : Neutralize with bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .

How can structural analogs of this compound be designed to enhance selectivity in enzyme inhibition studies?

Classification : Advanced
Answer :
Structure-activity relationship (SAR) studies guide analog design. For instance:

  • P4 Modifications : Introducing bulky groups (e.g., trifluoromethyl) to the pyrazole ring can reduce off-target interactions, as seen in razaxaban’s >100-fold selectivity over trypsin .
  • Isosteric Replacement : Substituting pyrrolidine with piperidine or azetidine alters ring strain and basicity, impacting binding kinetics.
  • In Silico Screening : Tools like Schrödinger’s Glide predict binding affinities before synthesis, saving resources .

What in vitro assays are suitable for evaluating the biological activity of this pyrazole derivative?

Classification : Advanced
Answer :

  • Enzyme Inhibition Assays : Fluorescent substrate-based assays (e.g., Factor Xa inhibition) quantify IC50_{50} values .
  • Permeability Studies : Caco-2 cell monolayers assess intestinal absorption potential .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines the free fraction, critical for dose prediction .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) evaluate safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.